molecular formula C7H13ClFNO2 B2640909 Methyl 3-fluoropiperidine-4-carboxylate hydrochloride CAS No. 1780567-99-8

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride

Cat. No.: B2640909
CAS No.: 1780567-99-8
M. Wt: 197.63
InChI Key: IDVRHQMFHIRKGB-UHFFFAOYSA-N
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Description

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 and a molecular weight of 197.63 g/mol . This compound is of interest due to its unique chemical structure, which includes a fluorine atom, making it valuable in various scientific research and industrial applications.

Scientific Research Applications

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years . The introduction of a fluorine atom in a molecule can change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site . Therefore, it is expected that many novel applications of such compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoropiperidine-4-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a suitable leaving group with a fluorine source under controlled conditions . The reaction conditions often require the use of polar aprotic solvents and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-fluoropiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes or receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloropiperidine-4-carboxylate hydrochloride
  • Methyl 3-bromopiperidine-4-carboxylate hydrochloride
  • Methyl 3-iodopiperidine-4-carboxylate hydrochloride

Uniqueness

Methyl 3-fluoropiperidine-4-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

methyl 3-fluoropiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h5-6,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVRHQMFHIRKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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